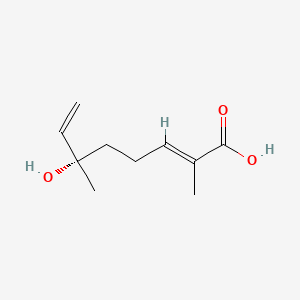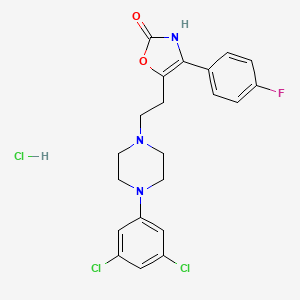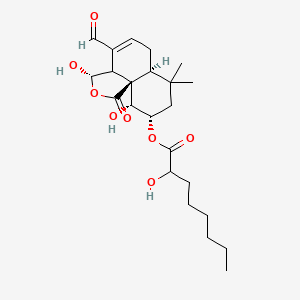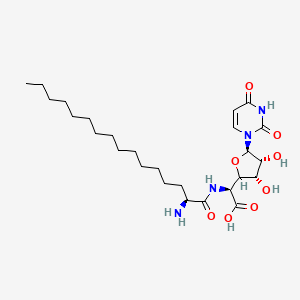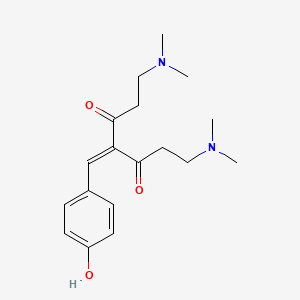
1,7-Bis(dimethylamino)-4-(4-hydroxybenzylidene)-3,5-heptanedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7-Bis(dimethylamino)-4-(4-hydroxybenzylidene)-3,5-heptanedione is a synthetic organic compound known for its unique chemical structure and properties It features a heptanedione backbone with dimethylamino groups at positions 1 and 7, and a hydroxybenzylidene group at position 4
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Bis(dimethylamino)-4-(4-hydroxybenzylidene)-3,5-heptanedione typically involves a multi-step process. One common method includes the condensation of 4-hydroxybenzaldehyde with 1,7-bis(dimethylamino)-3,5-heptanedione under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium hydroxide to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1,7-Bis(dimethylamino)-4-(4-hydroxybenzylidene)-3,5-heptanedione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the heptanedione backbone can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of a diketone derivative.
Reduction: Formation of diol derivatives.
Substitution: Formation of substituted derivatives with different functional groups replacing the dimethylamino groups.
科学的研究の応用
1,7-Bis(dimethylamino)-4-(4-hydroxybenzylidene)-3,5-heptanedione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 1,7-Bis(dimethylamino)-4-(4-hydroxybenzylidene)-3,5-heptanedione involves its interaction with specific molecular targets. The hydroxybenzylidene group can form hydrogen bonds with biological macromolecules, while the dimethylamino groups can participate in electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
1,7-Bis(dimethylamino)-3,5-heptanedione: Lacks the hydroxybenzylidene group, resulting in different chemical and biological properties.
4-(4-Hydroxybenzylidene)-3,5-heptanedione:
Uniqueness
1,7-Bis(dimethylamino)-4-(4-hydroxybenzylidene)-3,5-heptanedione is unique due to the presence of both dimethylamino and hydroxybenzylidene groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
87497-28-7 |
|---|---|
分子式 |
C18H26N2O3 |
分子量 |
318.4 g/mol |
IUPAC名 |
1,7-bis(dimethylamino)-4-[(4-hydroxyphenyl)methylidene]heptane-3,5-dione |
InChI |
InChI=1S/C18H26N2O3/c1-19(2)11-9-17(22)16(18(23)10-12-20(3)4)13-14-5-7-15(21)8-6-14/h5-8,13,21H,9-12H2,1-4H3 |
InChIキー |
MZIXAUGYHJEFFF-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCC(=O)C(=CC1=CC=C(C=C1)O)C(=O)CCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid](/img/structure/B12788595.png)
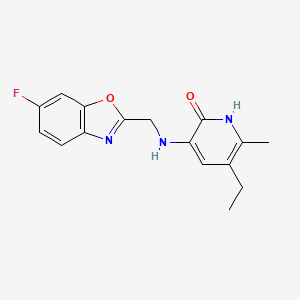
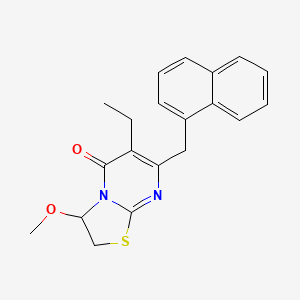
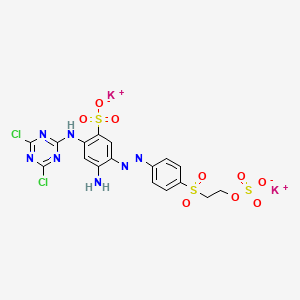

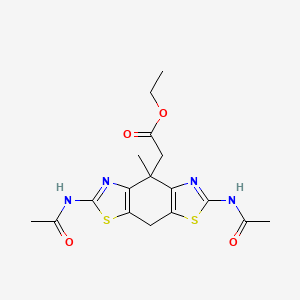
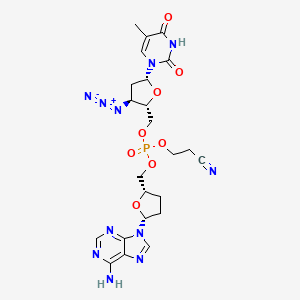
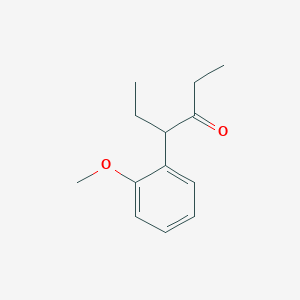
![7H-Benz[de]anthracen-7-one, 2-methyl-](/img/structure/B12788631.png)
